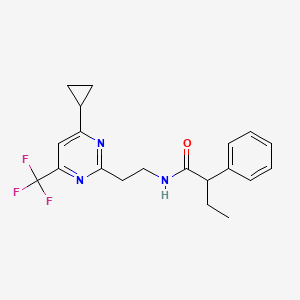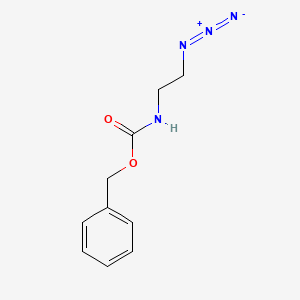
N-(3,4-ジメトキシフェニル)-6-ヒドロキシピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, as well as a dimethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
作用機序
Target of Action
The primary targets of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide are the CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by clk1 and dyrk1a kinases . These could include pathways related to cell cycle regulation, apoptosis, and other cellular processes.
Result of Action
The molecular and cellular effects of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide’s action would depend on the specific cellular processes disrupted by the inhibition of CLK1 and DYRK1A kinases . Potential effects could include altered cell cycle progression, changes in cell survival, and other effects depending on the specific cellular context.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the desired compound. The key steps include:
Formation of 3,4-dimethoxybenzaldehyde: This can be achieved through the oxidation of 3,4-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 3,4-dimethoxyphenylacetic acid: The benzaldehyde is then converted to the corresponding phenylacetic acid via a Grignard reaction followed by acidic workup.
Cyclization to form the pyrimidine ring: The phenylacetic acid derivative undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or borane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, DMP, or chromium trioxide in dichloromethane (DCM).
Reduction: LAH in tetrahydrofuran (THF) or borane in THF.
Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or THF.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxyl groups.
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Used as a corrosion inhibitor.
The uniqueness of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it valuable for diverse applications.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-4-3-8(5-11(10)20-2)16-13(18)9-6-12(17)15-7-14-9/h3-7H,1-2H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNULSDWZVFMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2432219.png)
![2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B2432220.png)
![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)
![N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2432224.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432227.png)


![(2s)-2-{[(7s)-7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}propanoic acid](/img/structure/B2432233.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2432234.png)

![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432239.png)
![4-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2432240.png)
